Superior Cellular Potency for Inhibiting Lipogenesis vs. the Parent Compound CP-610431
Despite similar enzyme inhibition potencies (IC50 ~50-55 nM), CP-640186 exhibits a 2- to 3-fold greater potency than its direct analog CP-610431 in a cellular context, specifically for inhibiting fatty acid and triglyceride (TG) synthesis in HepG2 cells [1]. This indicates that the structural modifications leading to improved metabolic stability also translate to superior functional efficacy in a disease-relevant cell model.
| Evidence Dimension | Cellular Potency (Potency for inhibiting fatty acid/TG synthesis in HepG2 cells) |
|---|---|
| Target Compound Data | ~2-3x more potent than CP-610431 |
| Comparator Or Baseline | CP-610431 |
| Quantified Difference | 2-3 fold higher potency |
| Conditions | HepG2 cell model of hepatocyte lipogenesis. |
Why This Matters
This demonstrates that CP-640186 is not just more stable, but more effective at the cellular level, making it a stronger tool for studying lipogenesis pathways compared to its predecessor.
- [1] Harwood, H. J., et al. (2003). Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. Journal of Biological Chemistry, 278(39), 37099-37111. View Source
